
1-(Carboximetil)prolina
Descripción general
Descripción
1-(Carboxymethyl)proline is an organic compound belonging to the class of proline derivatives It is characterized by the presence of a carboxymethyl group attached to the proline ring
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antibiotics and other pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific functional properties
Mecanismo De Acción
Target of Action
It is known that proline metabolism plays a significant role in various biological processes .
Mode of Action
For instance, the enzyme pyrroline-5-carboxylate reductase (PYCR), which is involved in proline biosynthesis, catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline .
Biochemical Pathways
1-(Carboxymethyl)proline may be involved in the proline metabolic cycle. Proline metabolism is central to the metabolic shift that occurs in cancer cells, and certain enzymes of proline metabolism have emerged as potential cancer therapy targets . The cycling of proline and Δ1-pyrroline-5-carboxylate through the proline cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Result of Action
It is known that proline and its derivatives play a significant role in various biological processes, including protein synthesis and cellular redox homeostasis .
Action Environment
It is known that environmental stress can result in an overproduction of proline in plants, which in turn imparts stress tolerance by maintaining cell turgor or osmotic balance, stabilizing membranes, and bringing concentrations of reactive oxygen species (ros) within normal ranges .
Análisis Bioquímico
Biochemical Properties
1-(Carboxymethyl)proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in proline metabolism, a key pathway in the metabolic rewiring that sustains cell proliferation, survival, and metastatic spread . The proline biosynthetic enzyme, pyrroline-5-carboxylate reductase (PYCR), catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . This suggests that 1-(Carboxymethyl)proline may interact with PYCR and other enzymes involved in proline metabolism.
Cellular Effects
The effects of 1-(Carboxymethyl)proline on various types of cells and cellular processes are not fully understood. Proline metabolism, which 1-(Carboxymethyl)proline is likely involved in, plays a significant role in cellular function. It impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Therefore, it’s plausible that 1-(Carboxymethyl)proline could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its involvement in proline metabolism, it’s likely that it exerts its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it may bind to enzymes like PYCR, influencing their activity and thus the metabolic pathways they are involved in .
Metabolic Pathways
1-(Carboxymethyl)proline is likely involved in proline metabolism, a central pathway in cellular metabolism . This pathway involves several enzymes and cofactors, and impacts metabolic flux and metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)proline typically involves the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. This method enables the stereoselective preparation of 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains. The process starts from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes .
Industrial Production Methods: While specific industrial production methods for 1-(Carboxymethyl)proline are not extensively documented, the general approach involves biocatalytic routes using engineered enzymes to achieve high stereoselectivity and yield. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Carboxymethyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxymethyl derivatives, and various substituted proline derivatives.
Comparación Con Compuestos Similares
L-Proline: A naturally occurring amino acid with similar structural features.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A component of mammalian collagen.
Uniqueness: 1-(Carboxymethyl)proline is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in stereoselective synthesis and its role in antibiotic biosynthesis set it apart from other proline derivatives .
Propiedades
IUPAC Name |
1-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIXWIPMALYWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668398 | |
| Record name | 1-(Carboxymethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-40-4 | |
| Record name | 2-Carboxy-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Carboxymethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


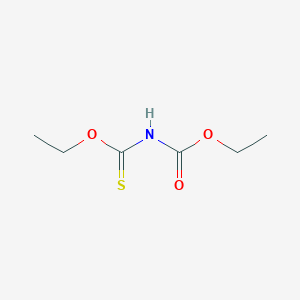

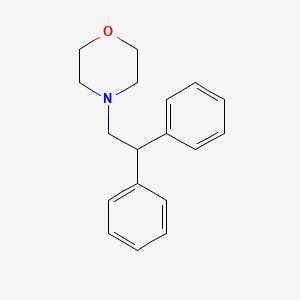
![1-[4-(4-Methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B1657247.png)
![4-(2-Methoxyphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B1657249.png)
![2-[[4-benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B1657250.png)
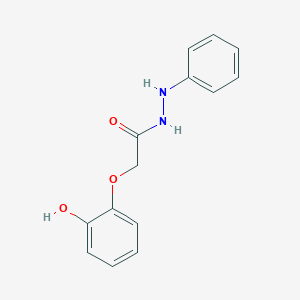
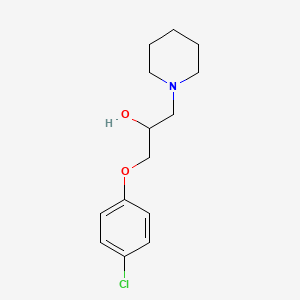
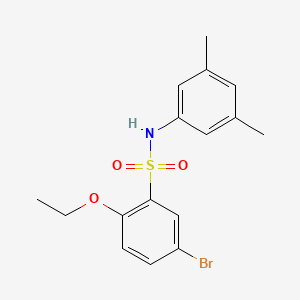
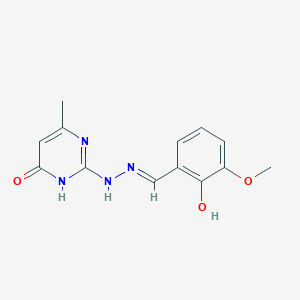
![2-[[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]benzonitrile](/img/structure/B1657259.png)
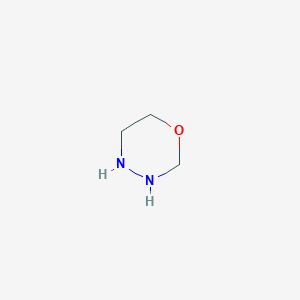
![(2S)-2-[(2-naphthylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B1657264.png)
![[2-(2,4-Dibromoanilino)-2-oxoethyl] 3-[(2,6-dichlorophenyl)sulfonylamino]propanoate](/img/structure/B1657266.png)
